Etidocaine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Etidocaine hydrochloride is a long-acting local anesthetic classified as an aminoamide []. Compared to other local anesthetics, it offers several advantages that make it attractive for scientific research. Here's a breakdown of its applications in scientific research:

Local Anesthetic Properties

Etidocaine hydrochloride exhibits potent local anesthetic properties, blocking nerve impulses by reversibly inhibiting sodium channels in nerve membranes []. This property makes it valuable for various research purposes, including:

Understanding pain mechanisms

Researchers can use etidocaine hydrochloride to temporarily block nerve conduction in animal models to study pain pathways and mechanisms of pain perception.

Developing new analgesics

By studying the effects of etidocaine hydrochloride on pain relief, researchers can gain insights into developing new and improved pain medications.

Evaluating nerve function

Etidocaine hydrochloride can be used to assess nerve function in animal models by observing the duration of anesthesia it produces. This information can be helpful in studies related to nerve damage or regeneration.

Controlled Drug Delivery Systems

Due to its sustained-release properties, etidocaine hydrochloride is being explored for use in controlled drug delivery systems []. Researchers are investigating methods to encapsulate the drug in various carriers, allowing for slow and localized release of the anesthetic at the target site. This could be beneficial for:

Reducing systemic side effects

Controlled release formulations could potentially minimize the amount of etidocaine hydrochloride needed to achieve the desired anesthetic effect, thereby reducing the risk of systemic side effects.

Extending duration of action

By controlling the release of the drug, researchers can potentially prolong the anesthetic effect of etidocaine hydrochloride, reducing the need for repeat injections.

Targeted drug delivery

Controlled release systems loaded with etidocaine hydrochloride could potentially deliver the drug to specific tissues or organs, improving treatment efficacy and reducing off-target effects.

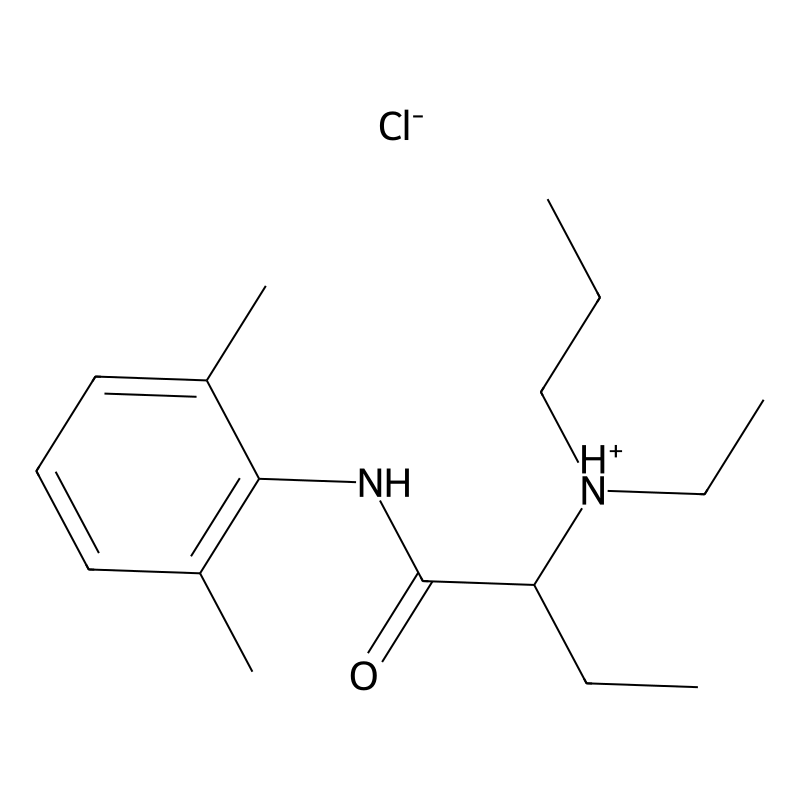

Etidocaine hydrochloride is an amide-type local anesthetic, primarily used in surgical procedures, labor, and delivery. Marketed under the trade name Duranest, it is known for its long duration of action and rapid onset of analgesia, typically ranging from 3 to 5 minutes. The compound's molecular formula is , with a molecular weight of approximately 312.88 g/mol .

Chemical Structure

The chemical structure of etidocaine hydrochloride features a 2,6-dimethylphenyl group attached to a butanamide moiety, which contributes to its anesthetic properties. The compound is racemic with no defined stereocenters .

Etidocaine hydrochloride acts by reversibly blocking sodium channels in nerve cells. Sodium channels are essential for nerve impulse transmission. By binding to these channels, Etidocaine hydrochloride prevents sodium ions from entering the nerve cells, thereby inhibiting the generation and propagation of nerve impulses []. This localized blockade results in numbness and pain relief in the targeted area.

Etidocaine hydrochloride is generally well-tolerated, but potential side effects include dizziness, drowsiness, and allergic reactions [].

- Toxicity: Etidocaine hydrochloride can cause serious adverse effects, including seizures and cardiac arrhythmias, at high doses or with accidental injection into blood vessels.

- Safety Precautions: Etidocaine hydrochloride should be used with caution in individuals with certain medical conditions, such as heart disease or liver problems [].

- Hydrolysis: In the presence of water and under acidic or basic conditions, etidocaine can hydrolyze to form 2,6-dimethylaniline and butanoic acid.

- Alkylation: It can react with alkyl halides to form more complex amides.

- Nucleophilic Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, which are significant in drug metabolism.

These reactions are crucial for understanding the pharmacokinetics and potential metabolic pathways of etidocaine within biological systems .

Etidocaine acts primarily as a sodium channel blocker, inhibiting the influx of sodium ions into neurons, which prevents the propagation of nerve impulses. This mechanism is responsible for its local anesthetic effects. The duration of action is notably longer than that of other local anesthetics like lidocaine, making it suitable for procedures requiring extended anesthesia .

Pharmacokinetics- Onset of Action: Approximately 3-5 minutes.

- Duration: Up to 5-10 hours.

- Half-Life: Approximately 2.5 hours .

The synthesis of etidocaine hydrochloride involves several steps:

- Formation of Bromoanilide: The reaction between 2,6-dimethylaniline and 2-bromobutyryl chloride produces 2-bromo-N-(2,6-dimethylphenyl)butanamide.

- Alkylation: This intermediate is then alkylated with N-ethylpropylamine to yield etidocaine .

text2,6-Dimethylaniline + 2-Bromobutyryl Chloride → BromoanilideBromoanilide + N-Ethylpropylamine → Etidocaine

Etidocaine hydrochloride is primarily used in medical settings as a local anesthetic. Its applications include:

- Surgical Anesthesia: Used during various surgical procedures due to its long-lasting effects.

- Labor and Delivery: Administered for pain relief during childbirth.

- Dental Procedures: Employed in dental surgeries, though with caution due to potential increased bleeding risks .

Etidocaine has been studied for its interactions with various drugs. Notably:

- Methemoglobinemia Risk: Co-administration with certain medications such as chloroquine and acetaminophen can increase the risk of methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen to body tissues .

- Epinephrine Combination: Often used in conjunction with epinephrine to prolong its effects and reduce bleeding during procedures .

Etidocaine shares similarities with other local anesthetics but has unique properties that distinguish it:

| Compound Name | Type | Duration of Action | Unique Features |

|---|---|---|---|

| Lidocaine | Amide | Short (1-2 hours) | Faster onset but shorter duration |

| Bupivacaine | Amide | Long (4-8 hours) | More potent but higher risk of cardiotoxicity |

| Ropivacaine | Amide | Long (4-6 hours) | Less cardiotoxic than bupivacaine |

| Procaine | Ester | Short (1-2 hours) | Lower potency and shorter duration compared to etidocaine |

Uniqueness of Etidocaine

Etidocaine's primary distinction lies in its combination of rapid onset and extended duration of action compared to lidocaine and procaine, along with its higher lipid solubility which enhances its efficacy in nerve block procedures .

Etidocaine exhibits significantly greater potency than lidocaine due to its enhanced lipid solubility and protein-binding capacity. In frog sciatic nerve models, etidocaine blocked compound action potentials at concentrations 10-fold lower than lidocaine (0.1 mM vs. 1.0 mM) [1]. This potency difference arises from etidocaine’s butylpiperidine side chain, which increases membrane partitioning and prolongs sodium channel interactions [4].

Duration studies in human trials reveal etidocaine’s extended action. When used for inferior alveolar nerve blocks, etidocaine 1.5% with epinephrine 1:200,000 provided 240–360 minutes of surgical anesthesia versus 120–180 minutes for lidocaine 2% with epinephrine 1:100,000 [2]. The prolonged effect correlates with etidocaine’s 95% plasma protein binding, which reduces systemic clearance compared to lidocaine’s 65% binding [3].

Table 1: Key Pharmacokinetic Parameters of Etidocaine vs. Lidocaine

| Parameter | Etidocaine | Lidocaine |

|---|---|---|

| Relative Potency | 10x | 1x |

| Protein Binding (%) | 95 | 65 |

| Mean Duration (minutes) | 240–360 | 120–180 |

| pKa | 7.9 | 7.9 |

Efficacy vs Bupivacaine in Sensory and Motor Blockade

Etidocaine and bupivacaine differ markedly in their sensory-motor blockade profiles. In epidural anesthesia for gynecological surgery, 1.5% etidocaine achieved complete motor block (Bromage 3) in 12 ± 3 minutes versus 18 ± 4 minutes for 0.75% bupivacaine [5]. Electromyographic studies of obturator nerve blocks showed etidocaine induced ≥90% motor blockade in 6 minutes compared to 13 minutes for bupivacaine [6].

However, bupivacaine provides more balanced sensory-motor dissociation. Patients receiving etidocaine reported pain recurrence at 210 ± 45 minutes post-injection, whereas bupivacaine maintained analgesia for 270 ± 60 minutes [5]. This discrepancy stems from etidocaine’s preferential binding to large myelinated motor fibers (Aα) over small unmyelinated C fibers [6].

Mechanistic Basis for Differential Blockade

- Etidocaine: Higher lipid solubility (octanol-water partition coefficient = 7,320) enables rapid penetration into motor nerve membranes [4]

- Bupivacaine: Stereoselective binding to sensory neuron sodium channels (Ki = 0.4 nM vs. 2.1 nM for motor neurons) [5]

Spread and Penetration Characteristics

Etidocaine’s spread patterns depend on concentration gradients and anatomical barriers. In epidural administration, 1.5% solutions exhibit cephalad spread to T3–T4 dermatomes within 10 minutes, comparable to bupivacaine 0.75% [5]. However, etidocaine demonstrates faster perineurial penetration due to its unprotonated fraction (24% at pH 7.4 vs. 17% for bupivacaine) [3] [7].

Diffusion kinetics studies reveal:

- Mantle-to-core distribution: Etidocaine saturates outer nerve layers 40% faster than lidocaine (t½ = 2.1 vs. 3.7 minutes) [7]

- Perineurial resistance: Requires 15–20% higher concentrations than lidocaine to overcome this barrier [7]

- Vasodilation effect: Unlike bupivacaine, etidocaine causes transient vasoconstriction followed by prolonged vasodilation, altering drug distribution [4]

Table 2: Penetration Metrics Across Nerve Layers

| Metric | Etidocaine | Lidocaine | Bupivacaine |

|---|---|---|---|

| Perineurial transit time (min) | 3.2 ± 0.8 | 5.1 ± 1.2 | 4.9 ± 1.1 |

| Epineurial retention (%) | 18 ± 3 | 29 ± 4 | 22 ± 3 |

| Axonal uptake rate (μg/min) | 0.41 ± 0.07 | 0.19 ± 0.03 | 0.27 ± 0.05 |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

60YD32QL30

G6N3B3U8E6

GHS Hazard Statements

H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic;Irritant

Other CAS

36637-19-1